C–S Bond Energy Reduction Due to Antiaromaticity
Ab initio molecular orbital calculations reveal that the pseudo-antiaromatic character of thiirene drastically reduces its C–S bond energy to approximately 15 kcal mol⁻¹, compared to the >40 kcal mol⁻¹ estimated for its saturated 2n-π electron analog thiirane [1]. This bond weakening is a direct consequence of the 4π-electron destabilization and explains the compound's experimental instability.
| Evidence Dimension | C–S bond energy |
|---|---|
| Target Compound Data | ~15 kcal mol⁻¹ |
| Comparator Or Baseline | Thiirane >40 kcal mol⁻¹ |
| Quantified Difference | >25 kcal mol⁻¹ (estimated) |
| Conditions | STO-3G and 6-31G* basis sets, SCF and CI level calculations |
Why This Matters
Researchers studying ring-opening mechanisms or requiring high intrinsic reactivity must use thiirene rather than thiirane to avoid a >25 kcal/mol energy discrepancy that would fundamentally alter kinetic and thermodynamic outcomes.
- [1] Gosavi, R. K., & Strausz, O. P. (1983). Ab initio molecular orbital studies on thiirene and its isomeric structures. Canadian Journal of Chemistry, 61(11), 2596-2610. View Source
